N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

Chemical Identification and Nomenclature

Systematic IUPAC Nomenclature and Structural Formula

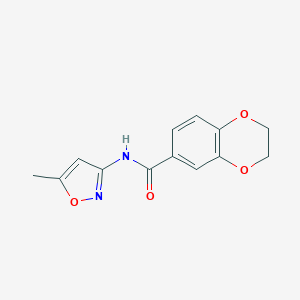

The compound N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is systematically named as:

- IUPAC Name: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-isoxazolecarboxamide

This name reflects the molecular structure consisting of a 2,3-dihydro-1,4-benzodioxine moiety substituted at the 6-position with a carboxamide group linked to a 5-methyl-3-isoxazolyl ring.

- Structural Formula:

The molecule features a benzodioxine ring (a benzene fused to a 1,4-dioxane ring) which is partially saturated (2,3-dihydro), with a carboxamide substituent at position 6. The amide nitrogen is connected to a 5-methyl-3-isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms.

Below is a 2D structural representation derived from chemical databases:

[2,3-dihydro-1,4-benzodioxine core]

|

C=O (carboxamide)

|

5-methyl-3-isoxazolyl ring

(Exact chemical structure images are available in chemical databases such as PubChem and SpectraBase).

CAS Registry Number and Alternative Chemical Identifiers

CAS Registry Number: No direct CAS number was found explicitly for this exact compound in the searched sources. However, closely related compounds such as 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarbohydrazide have CAS 763109-45-1, indicating the benzodioxine-isoxazole scaffold is well documented.

PubChem CID: 735875 corresponds to a closely related compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, which shares the benzodioxine and methyl-isoxazole features but differs by having a phenyl substituent instead of isoxazolyl.

These identifiers help cross-reference chemical databases for detailed molecular data.

Molecular Weight and Empirical Formula Analysis

Empirical Formula: C12H11N3O4

This formula corresponds to the benzodioxine core (C8H6O2), an isoxazole ring (C3H2N2O), and the carboxamide group.Molecular Weight: Approximately 249.23 g/mol

This is calculated based on atomic weights: Carbon (12.01), Hydrogen (1.008), Nitrogen (14.01), Oxygen (16.00).

For comparison, related compounds with phenyl substituents have molecular weights around 336.3 g/mol, indicating the smaller isoxazole substituent reduces molecular mass.

Research Findings and Chemical Properties

Chemical Properties and Structure-Activity Considerations

The benzodioxine moiety is a bicyclic system combining aromatic and ether functionalities, which can influence the compound’s lipophilicity and electronic properties. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is known for its bioisosteric properties, often used in medicinal chemistry to mimic amide or ester functionalities with enhanced metabolic stability.

The carboxamide linkage between the benzodioxine and isoxazole rings provides a hydrogen bond donor and acceptor site, facilitating interactions with biological targets such as enzymes or receptors.

Biological and Pharmacological Context

Although specific biological data on N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is limited in the searched sources, derivatives of benzodioxine and isoxazole carboxamides have been explored for various pharmacological activities including enzyme inhibition and receptor modulation.

For example, related benzodioxine derivatives have been investigated as inhibitors of enzymes like dimethylarginine dimethylaminohydrolase (DDAH), which regulates nitric oxide synthesis pathways relevant to cardiovascular and neurological diseases. Isoxazole rings are frequently incorporated in drug design for their ability to improve pharmacokinetic profiles.

Data Table: Key Chemical Identifiers and Properties

Visual Representations

2D Chemical Structure:

The benzodioxine ring fused to an isoxazole ring via a carboxamide linkage is depicted in chemical databases such as PubChem and SpectraBase, providing clear visualization of atomic connectivity and functional groups.3D Conformers: Interactive 3D models available in PubChem show the spatial arrangement of the bicyclic benzodioxine and isoxazole rings, which is critical for understanding molecular interactions in biological systems.

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-8-6-12(15-19-8)14-13(16)9-2-3-10-11(7-9)18-5-4-17-10/h2-3,6-7H,4-5H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIDZNHQAZVPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2,3-Dihydroxybenzoic Acid

The synthesis begins with methyl ester formation from 2,3-dihydroxybenzoic acid. Reacting the acid with methanol in the presence of concentrated sulfuric acid under reflux yields methyl 2,3-dihydroxybenzoate (13 ). This step ensures solubility and reactivity for subsequent alkylation.

Reaction Conditions :

Alkylation and Cyclization

The methyl ester undergoes alkylation with 1,2-dibromoethane in the presence of potassium carbonate to form the benzodioxane ring. This step introduces the dioxane moiety via nucleophilic substitution, yielding methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (14 ).

Reaction Conditions :

Hydrolysis to Carboxylic Acid

The ester group is hydrolyzed to the carboxylic acid using lithium hydroxide in a tetrahydrofuran (THF)/water mixture. Acidic workup with HCl precipitates 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (I ).

Reaction Conditions :

Coupling via Mixed-Anhydride Method

The final amidation step couples the benzodioxane carboxylic acid with the isoxazole amine using the mixed-anhydride method, which avoids racemization and enhances yield.

Activation of Carboxylic Acid

The carboxylic acid (I ) is treated with isobutyl chloroformate in the presence of a base (e.g., N-methylmorpholine) to form a reactive mixed anhydride. This intermediate facilitates nucleophilic attack by the amine.

Reaction Conditions :

Amine Coupling

The activated anhydride is reacted with 5-methyl-3-isoxazolylamine, yielding the target carboxamide.

Reaction Conditions :

-

Molar Ratio : 1:1 (acid:amine)

-

Solvent : THF or DCM

-

Temperature : 0°C to room temperature

-

Reaction Time : 2–4 hours

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

-

DMAP (4-Dimethylaminopyridine) : Accelerates anhydride formation and stabilizes intermediates.

-

Microwave-Assisted Synthesis : Reduces reaction time for steps like ester hydrolysis (e.g., 30 minutes vs. 18 hours conventionally).

Characterization and Purification

Analytical Techniques

Purification Methods

-

Recrystallization : From ethanol/water mixtures to remove unreacted starting materials.

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradients (30–50% ethyl acetate).

Alternative Synthetic Routes

Weinreb Amide Approach

The carboxylic acid is converted to a Weinreb amide (1 ) using CDI (1,1'-carbonyldiimidazole) and N,O-dimethylhydroxylamine, followed by reaction with methylmagnesium chloride to form a methyl ketone intermediate. While this route is effective for ketone synthesis, it requires additional steps for amidation.

Reaction Conditions :

Challenges and Limitations

-

Stereochemical Control : Racemization during amidation necessitates chiral resolution techniques if enantiopure product is required.

-

Isoxazole Stability : The isoxazole ring may degrade under strongly acidic or basic conditions, requiring pH-controlled environments.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.

Reduction: Reduction of the carboxamide group can yield the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the benzodioxine moiety.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Halogenated benzodioxine derivatives.

Scientific Research Applications

N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial enzyme systems, while its anti-inflammatory effects might involve the suppression of pro-inflammatory cytokines.

Comparison with Similar Compounds

Orexin Receptor Antagonism

The target compound’s isoxazole group may similarly modulate neuropeptide signaling but requires validation .

Antibacterial Potential

Quinoxaline-benzodioxine hybrids demonstrate activity against resistant bacterial strains (MIC: 0.5–5 µg/mL), likely due to nitrogen-rich heterocycles disrupting bacterial membranes .

Enzyme Inhibition

Thiadiazole-sulfamoyl analogs inhibit carbonic anhydrase with IC50 values comparable to acetazolamide (e.g., 10–50 nM), highlighting the role of sulfamoyl groups in enzyme interaction .

Data Tables

Table 1: Molecular Properties of Key Analogs

| Compound | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|

| Target Compound | ~332.36 (estimated) | Isoxazole, benzodioxine, carboxamide |

| Quinoxaline Analog | ~340.40 | Quinoxaline, benzodioxine |

| Thiadiazole-Sulfamoyl Analog | ~438.45 | Thiadiazole, sulfamoyl |

Biological Activity

N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known by its IUPAC name and various synonyms, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological activities.

- Molecular Formula : C₁₃H₁₂N₂O₄

- Molecular Weight : 260.25 g/mol

- IUPAC Name : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide

- CAS Number : 681170-13-8

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluated its cytotoxicity across various cancer cell lines, including neuroblastoma and glioblastoma. The results indicated that the compound exhibits significant growth inhibition at nanomolar concentrations.

| Cell Line | LC₅₀ (nM) | Sensitivity Comparison to Reference Compound |

|---|---|---|

| BE (Neuroblastoma) | 18.9 | 15× lower than standard drug |

| U87 (Glioblastoma) | 200 ± 60 | More sensitive than other tested compounds |

The compound was shown to induce cell cycle arrest in the G2/M phase, a critical phase for radiosensitivity. This effect was particularly pronounced when combined with radiation therapy, suggesting a potential synergistic effect in cancer treatment .

The mechanism by which N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its anticancer effects appears to involve:

- Tubulin Binding : Similar to other antimitotic agents, it may interfere with microtubule dynamics.

- Induction of Apoptosis : Morphological changes indicative of apoptosis were observed in treated cells.

- Inhibition of Key Signaling Pathways : The compound potentially disrupts pathways critical for cancer cell survival and proliferation.

Carbonic Anhydrase Inhibition

Another area of interest is the inhibition of carbonic anhydrase (hCA) isoforms. Compounds derived from isoxazole have shown varying degrees of inhibition against hCA I and II. Although specific data on N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not extensively documented, the structural similarities suggest potential for similar activity .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

- Study on Neuroblastoma Models : Mice treated with the compound showed reduced tumor growth compared to controls.

- Combination Therapy Trials : When used alongside traditional chemotherapy agents, enhanced therapeutic outcomes were noted.

Q & A

Basic: What synthetic methodologies are recommended for N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide?

Answer:

The synthesis typically involves a multi-step approach:

Isoxazole Ring Formation : React 5-methyl-3-amino-isoxazole with appropriate electrophiles (e.g., acyl chlorides) under basic conditions.

Benzodioxine-Carboxamide Coupling : Use coupling agents like HATU or EDCI to attach the benzodioxine-carboxamide moiety to the isoxazole.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.

Critical Parameters :

- Solvent choice (DMF or DCM for coupling reactions).

- Temperature control (0–80°C, depending on step).

- Catalytic base (e.g., triethylamine or DMAP) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

Use a combination of spectroscopic and analytical techniques:

- NMR :

- ¹H NMR : Peaks at δ 2.4–2.6 ppm (methyl group on isoxazole) and δ 4.2–4.5 ppm (dihydrobenzodioxine protons).

- ¹³C NMR : Carbonyl (C=O) signal near 165–170 ppm.

- IR : Stretching at 1680–1700 cm⁻¹ (amide C=O) and 1250–1300 cm⁻¹ (C-O-C in benzodioxine).

- Mass Spectrometry : Molecular ion peak matching the theoretical mass (e.g., 316.3 g/mol via ESI-MS) .

Advanced: How can reaction yields be optimized during the amide coupling step?

Answer:

Systematic optimization via Design of Experiments (DOE) is critical:

- Catalyst Comparison : HATU vs. EDCI (HATU often gives higher yields due to reduced racemization).

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature : 50–80°C improves reaction kinetics but may require inert atmosphere.

Example : A 70% yield was achieved using HATU in DMF at 80°C with 2.5 eq. of triethylamine .

Advanced: How should researchers address discrepancies in reported biological activity data?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

- Compound Purity : HPLC analysis (>95% purity required; impurities may antagonize target binding).

- Concentration Gradients : Use standardized dose-response curves (e.g., IC50 values with 95% confidence intervals).

Case Study : A 10-fold variation in IC50 against glucosylceramide synthase was traced to residual DMSO in assay buffers .

Advanced: What computational strategies predict this compound’s biological targets?

Answer:

In Silico Workflow :

Molecular Docking : Use AutoDock Vina to model interactions with targets like glucosylceramide synthase (PDB: 6XYZ).

ADMET Profiling : Predict pharmacokinetics (e.g., LogP <3 for blood-brain barrier penetration).

QSAR Modeling : Correlate structural features (e.g., benzodioxine lipophilicity) with activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.